molecular formula C18H17NO2 B4502165 3-benzyl-6-[(2-methyl-2-propen-1-yl)oxy]-1,2-benzisoxazole

3-benzyl-6-[(2-methyl-2-propen-1-yl)oxy]-1,2-benzisoxazole

Cat. No.: B4502165
M. Wt: 279.3 g/mol
InChI Key: LKPZRSKYWNGVDV-UHFFFAOYSA-N
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Description

3-benzyl-6-[(2-methyl-2-propen-1-yl)oxy]-1,2-benzisoxazole is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.125928785 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anti-inflammatory Applications

Benzisoxazoles, including 3-benzyl derivatives, have been explored for their potential anti-inflammatory properties. A study highlighted the synthesis and testing of 1,2-benzisoxazoles substituted in the 3 position, which showed activity in the rat carrageenan foot edema assay, indicating their utility in anti-inflammatory research (Saunders & Williamson, 1979).

Antitumor Applications

Fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, related to benzisoxazole chemistry, have shown potent cytotoxicity in vitro against certain human cancer cell lines, suggesting their potential in cancer research. The study indicates the significant role that fluorination, a modification applicable to benzisoxazole derivatives, plays in enhancing biological activity against cancer cells (Hutchinson et al., 2001).

Synthesis and Medicinal Chemistry Applications

Benzisoxazole derivatives are highlighted for their importance as intermediates in medicinal chemistry. An efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement presents them as potential antipsychotic compounds, underlining their utility in synthesizing drugs for neurological disorders (Arava et al., 2011).

Electronic and Optical Material Research

The influence of conjugation axis on the optical and electronic properties of aryl-substituted benzobisoxazoles was studied, revealing that structural modifications in benzobisoxazoles can significantly alter their electronic properties. This research indicates the potential of benzisoxazole derivatives in developing new materials for electronic applications (Tlach et al., 2013).

Neuroleptic Activity

The synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles and their evaluation for neuroleptic activity exemplify the interest in benzisoxazole derivatives for developing new treatments for psychiatric disorders. This research contributes to the understanding of structure-activity relationships within this class of compounds (Strupczewski et al., 1985).

Properties

IUPAC Name

3-benzyl-6-(2-methylprop-2-enoxy)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13(2)12-20-15-8-9-16-17(19-21-18(16)11-15)10-14-6-4-3-5-7-14/h3-9,11H,1,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPZRSKYWNGVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-6-[(2-methyl-2-propen-1-yl)oxy]-1,2-benzisoxazole
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3-benzyl-6-[(2-methyl-2-propen-1-yl)oxy]-1,2-benzisoxazole
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